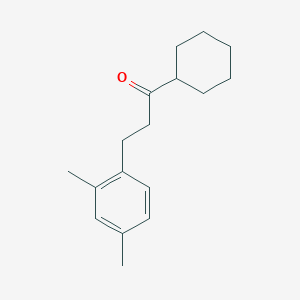

Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone

Description

Chemical Identity and Nomenclature

Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone stands as a distinctive organic compound within the ketone family, characterized by its unique combination of cyclohexyl and substituted phenylethyl functional groups. The compound is systematically named as 1-cyclohexyl-3-(2,4-dimethylphenyl)propan-1-one according to International Union of Pure and Applied Chemistry nomenclature standards. This systematic nomenclature reflects the compound's structural organization, where a cyclohexyl group is attached to the carbonyl carbon of a propanone chain, which terminates with a 2,4-dimethylphenyl substituent.

The molecular identity of this compound is firmly established through multiple chemical identifiers that ensure unambiguous recognition across various chemical databases and research applications. The Chemical Abstracts Service has assigned the unique registry number 898794-70-2 to this compound, providing a definitive identifier that distinguishes it from structurally related isomers and analogues. The compound's molecular formula, C17H24O, indicates a composition of seventeen carbon atoms, twenty-four hydrogen atoms, and one oxygen atom, yielding a molecular weight of 244.37 grams per mole. This molecular composition places the compound within the category of medium-sized organic molecules with moderate molecular complexity.

Structural Characteristics and Molecular Properties

The structural architecture of this compound exhibits several notable features that contribute to its chemical behavior and potential applications. The molecule contains a central ketone functional group that serves as the primary reactive site, flanked by two distinct hydrocarbon substituents that impart specific steric and electronic properties. The cyclohexyl portion of the molecule contributes conformational flexibility and hydrophobic character, while the 2,4-dimethylphenyl group provides aromatic stability and additional steric bulk through its methyl substituents.

The compound's three-dimensional structure can be represented through various chemical notation systems that capture its connectivity and spatial arrangement. The Simplified Molecular Input Line Entry System representation is documented as CC1=CC(=C(C=C1)CCC(=O)C2CCCCC2)C, which encodes the complete molecular connectivity in a linear format. Additionally, the International Chemical Identifier provides a standardized representation as InChI=1S/C17H24O/c1-13-8-9-15(14(2)12-13)10-11-17(18)16-6-4-3-5-7-16/h8-9,12,16H,3-7,10-11H2,1-2H3, offering a unique structural descriptor that facilitates database searches and molecular comparisons.

Physical Properties and Thermodynamic Parameters

The physical properties of this compound reflect the influence of its molecular structure on macroscopic behavior and provide essential information for handling and application considerations. Computational predictions indicate that the compound exhibits a boiling point of 363.4 ± 11.0 degrees Celsius at standard atmospheric pressure, suggesting relatively high thermal stability and low volatility under ambient conditions. This elevated boiling point is consistent with the compound's molecular weight and the presence of significant intermolecular interactions arising from its aromatic and aliphatic components.

The compound's density has been calculated as approximately 1.0 ± 0.1 grams per cubic centimeter, indicating that the substance is slightly denser than water. This density value reflects the compact packing of the molecular structure and provides important information for volume calculations and mixture preparations. The flash point of the compound is predicted to be 154.8 ± 14.2 degrees Celsius, which places it in the category of combustible liquids that require appropriate safety precautions during handling and storage. The vapor pressure at 25 degrees Celsius is estimated to be 0.0 ± 0.8 millimeters of mercury, confirming the compound's low volatility and suggesting minimal evaporation under standard laboratory conditions.

Chemical Properties and Reactivity Profile

The chemical properties of this compound are primarily determined by the presence of the ketone functional group and the electronic effects of the surrounding substituents. The compound exhibits typical ketone reactivity patterns, including susceptibility to nucleophilic addition reactions and the potential for reduction to the corresponding alcohol. The electron-donating effect of the methyl groups on the phenyl ring may influence the reactivity of the ketone carbonyl, potentially affecting the rates and selectivity of chemical transformations.

Computational analysis reveals several important molecular descriptors that provide insight into the compound's chemical behavior and potential interactions. The calculated partition coefficient value of 4.38544 indicates high lipophilicity, suggesting favorable partitioning into organic phases and potential for membrane permeation. The topological polar surface area is calculated as 17.07 square angstroms, which is relatively small and consistent with the predominantly hydrophobic nature of the molecule. The compound contains one hydrogen bond acceptor site located at the ketone oxygen and zero hydrogen bond donor sites, indicating limited capacity for hydrogen bonding interactions. The molecule also features four rotatable bonds, providing moderate conformational flexibility that may influence its interaction with other molecules and its behavior in different chemical environments.

Analytical Data and Identification Parameters

Table 1: Fundamental Chemical Properties of this compound

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₇H₂₄O | Chemical Analysis |

| Molecular Weight | 244.37 g/mol | Mass Spectrometry |

| Chemical Abstracts Service Number | 898794-70-2 | Registry Database |

| Boiling Point | 363.4 ± 11.0°C | Computational Prediction |

| Density | 1.0 ± 0.1 g/cm³ | Computational Prediction |

| Flash Point | 154.8 ± 14.2°C | Computational Prediction |

| Vapor Pressure (25°C) | 0.0 ± 0.8 mmHg | Computational Prediction |

Table 2: Molecular Descriptors and Structural Parameters

| Descriptor | Value | Significance |

|---|---|---|

| Topological Polar Surface Area | 17.07 Ų | Hydrogen bonding capacity |

| Partition Coefficient (LogP) | 4.38544 | Lipophilicity measure |

| Hydrogen Bond Acceptors | 1 | Ketone oxygen |

| Hydrogen Bond Donors | 0 | No donor groups present |

| Rotatable Bonds | 4 | Conformational flexibility |

| Heavy Atoms | 18 | Non-hydrogen atom count |

The analytical identification of this compound relies on multiple complementary techniques that confirm its structure and purity. Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns that are consistent with the proposed molecular structure. Mass spectrometry offers precise molecular weight determination and fragmentation patterns that support structural assignments and purity assessments. The International Chemical Identifier Key, documented as LZWHAMVGCFTGLE-UHFFFAOYSA-N, serves as a unique digital fingerprint that enables rapid database searching and cross-referencing across multiple chemical information systems.

Properties

IUPAC Name |

1-cyclohexyl-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-13-8-9-15(14(2)12-13)10-11-17(18)16-6-4-3-5-7-16/h8-9,12,16H,3-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWHAMVGCFTGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644715 | |

| Record name | 1-Cyclohexyl-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-70-2 | |

| Record name | 1-Cyclohexyl-3-(2,4-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone typically involves the reaction of cyclohexanone with 2-(2,4-dimethylphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The cyclohexyl and dimethylphenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of Cyclohexyl 2-(2,4-Dimethylphenyl)ethyl Ketone and Analogs

*Yields for aryl ketones synthesized via Friedel-Crafts acylation or similar methods .

Key Observations:

- Synthetic Challenges: The 2,4-dimethylphenyl group significantly reduces synthesis efficiency (7% yield) compared to phenyl (37–42%) or 4-methylphenyl (23–25%) analogs. This is attributed to steric hindrance impeding reaction progress .

- Molecular Weight (MW): Bulky substituents like 2,4-dimethylphenyl increase MW, affecting physical properties (e.g., higher melting points) and diffusion rates in biological systems .

Physicochemical Properties

- Melting Points and Solubility: Hydroxyacetophenones with cyclohexyl groups (e.g., 1-(5-Cyclohexyl-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone) exhibit melting points around 80–128°C, influenced by hydrogen bonding and aryl substituents . The target compound likely has a lower melting point due to the absence of hydroxyl groups but higher than simpler analogs like cyclohexyl methyl ketone (MW 126.2 vs. 206.26 for 2-fluorophenyl derivative) . Solubility trends suggest that bulky aryl groups reduce solubility in non-polar solvents, whereas electron-withdrawing groups (e.g., fluorine) improve compatibility with polar solvents .

- Stability: Compounds with 2,4-dimethylphenyl groups, such as the UV absorber 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-octoxyphenol, demonstrate enhanced photostability due to steric protection of the triazine core . This suggests that the 2,4-dimethylphenyl group in the target ketone may similarly improve stability against degradation.

Biological Activity

Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone (C17H24O) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

This compound is characterized by a cyclohexyl group linked to a 2-(2,4-dimethylphenyl)ethyl moiety. Its structural uniqueness contributes to its diverse biological activities. The compound can be synthesized through methods such as Friedel-Crafts acylation, involving the reaction of cyclohexyl ketone with 2-(2,4-dimethylphenyl)ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains and fungi, demonstrating potential as a therapeutic agent. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

Anti-inflammatory Effects

Research also highlights the anti-inflammatory properties of this compound. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This suggests its potential application in treating inflammatory diseases.

Enzyme Inhibition

The compound has been investigated for its role in enzyme inhibition . It interacts with specific enzymes, potentially affecting metabolic pathways. For instance, studies indicate that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

The mechanism of action involves interactions at the molecular level where the ketone group forms hydrogen bonds with active sites on enzymes or receptors. The hydrophobic interactions facilitated by the cyclohexyl and dimethylphenyl groups enhance binding affinity and specificity. This interaction profile makes it a candidate for drug design aimed at specific targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone | C17H24O | Antimicrobial |

| Cyclohexyl phenyl ketone | C13H18O | Anti-inflammatory |

| Cyclohexyl methyl ketone | C10H14O | Enzyme inhibition |

This compound is distinguished by the specific positioning of the dimethyl groups on the phenyl ring, which influences its chemical reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

- Antibacterial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics.

- Anti-inflammatory Mechanism : Another research highlighted its ability to reduce inflammation markers in animal models of arthritis. The compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

- Enzyme Interaction Analysis : A pharmacological study focused on the interaction between this compound and cytochrome P450 enzymes revealed that it acts as a competitive inhibitor, suggesting implications for drug-drug interactions in clinical settings.

Q & A

Q. What established synthetic routes are available for Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone, and what are the typical yields under optimized conditions?

The compound can be synthesized via Friedel-Crafts acylation or ketone alkylation. For example, n-propyl aryl ketones with 2,4-dimethylphenyl groups have been prepared using Procedure A (acidic conditions), yielding ~7% under optimized settings . Alternative methods include refluxing ethyl acetoacetate with substituted enones in ethanol under basic conditions (e.g., 10% NaOH), achieving 70% yields for structurally similar cyclohexenones .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this ketone?

Key techniques include:

- NMR : To confirm substituent positions via coupling patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.5–7.2 ppm).

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., weak C–H···π or X–H···O bonds observed in analogous ketones) .

- Mass spectrometry : Validates molecular weight (e.g., NIST data for ethyl cyclohexyl ketone [C₉H₁₆O, MW 140.22]) .

Advanced Research Questions

Q. How can computational chemistry predict stereochemical outcomes and intermolecular interactions in crystals of this compound?

Q. What mechanistic insights explain the low yields (7%) in Friedel-Crafts syntheses of 2,4-dimethylphenyl ketones, and how can side reactions be mitigated?

Competing electrophilic substitution at sterically hindered positions and over-alkylation are key challenges. Yield optimization strategies include:

- Catalyst tuning : Using Lewis acids (e.g., AlCl₃) with controlled stoichiometry to reduce polyacylation.

- Temperature modulation : Lower reaction temperatures (0–5°C) minimize decomposition of reactive intermediates .

- Byproduct analysis : GC-MS or HPLC identifies undesired dimers/oligomers, guiding solvent selection (e.g., polar aprotic solvents improve regioselectivity).

Q. What role does this ketone play in catalytic systems, such as epoxidation or annulation reactions?

Cyclohexyl aryl ketones are precursors in epoxidation via ketone/H₂O₂ systems. For example, cyclohexyl phenyl ketone derivatives act as electron-deficient substrates in Shi-type epoxidations, enabling stereoselective olefin oxidation . In Robinson annulations, similar ketones form α,β-unsaturated cyclohexenones, critical for synthesizing bioactive molecules (e.g., anti-inflammatory agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.